4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride
Description
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride is a thiazole derivative characterized by a chloromethyl group at the 4-position and a 2-phenylethyl substituent at the 2-position of the thiazole ring, with a hydrochloride salt form enhancing its solubility . For example, 4-chloromethyl-2-methyl-1,3-thiazole hydrochloride (CAS 77470-53-2) is prepared via condensation of 1,3-dichloroacetone with thioacetamide, followed by cyclization using ZnCl₂ in methanol . The chloromethyl group in such compounds serves as a reactive site for further functionalization, making them valuable intermediates in drug development .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(chloromethyl)-2-(2-phenylethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNS.ClH/c13-8-11-9-15-12(14-11)7-6-10-4-2-1-3-5-10;/h1-5,9H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFVSMAPBUYXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, such as antimicrobial or anti-inflammatory activities. Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., 4-Cl in CAS 17969-22-1) increase electrophilicity at the chloromethyl site, enhancing reactivity in nucleophilic substitutions .
- Steric Effects : Bulky substituents like 2-phenylethyl may reduce reaction rates compared to smaller groups (e.g., 2-phenyl) due to steric hindrance .
- Solubility: Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than non-ionic forms.
Physicochemical Properties
Biological Activity
4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a chloromethyl group and a phenylethyl moiety, suggests possible interactions with various biological targets. This article aims to synthesize the available data on its biological activity, including pharmacological effects, toxicity studies, and relevant case studies.
- Molecular Formula : C10H10ClN2S
- Molecular Weight : 209.71 g/mol
- CAS Number : 4771-31-7
Biological Activity Overview
Recent studies have highlighted the diverse biological activities of thiazole derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound has been investigated for its potential efficacy against various pathogens and its role in cancer treatment.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to 4-(Chloromethyl)-2-(2-phenylethyl)-1,3-thiazole have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 4-(Chloromethyl)-2-(phenyl)-1,3-thiazole | Escherichia coli | 64 µg/mL |
The biological activity of thiazoles often relates to their ability to interfere with microbial cell wall synthesis or inhibit key metabolic pathways. The presence of the chloromethyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability within microbial cells .
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Studies on related thiazole compounds have indicated moderate toxicity levels in mammalian cell lines. For example, 4-chloromethylbiphenyl was tested for carcinogenicity using the Salmonella/microsome assay and showed significant activity . Although specific toxicity data for this compound is limited, caution is advised based on structural analogs.
Table 2: Toxicity Assessment of Related Compounds
| Compound | Test Method | Result |
|---|---|---|
| 4-Chloromethylbiphenyl | Salmonella/microsome assay | Positive for mutagenicity |
| Benzyl chloride | DNA repair assay | Positive for genotoxicity |
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives where the compound exhibited promising trypanocidal activity against Trypanosoma brucei, with IC50 values indicating significant potency . The structure-activity relationship (SAR) analysis suggested that modifications in the side chains could enhance biological efficacy.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-(chloromethyl)-2-(2-phenylethyl)-1,3-thiazole hydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, the chloromethyl group can be introduced by reacting a thiazole precursor with chloromethylating agents like chloromethyl ether under reflux conditions. Optimization involves adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Catalytic amounts of acetic acid may enhance cyclization efficiency .
- Characterization : Post-synthesis, purity is validated via HPLC (>95%) and structural confirmation via -NMR (e.g., δ 4.6 ppm for CHCl) and mass spectrometry (MW 226.17 g/mol) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Stability Protocols : The compound is hygroscopic and light-sensitive. Store under inert gas (argon) at –20°C in amber vials. Purity degradation can be monitored using TLC (silica gel, ethyl acetate/hexane) and quantified via UV-Vis spectroscopy (λ ~270 nm) .
- Handling : Use anhydrous conditions and avoid prolonged exposure to moisture. For long-term stability, lyophilization is recommended .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : Confirm the presence of the chloromethyl group (δ 4.5–4.7 ppm) and phenylethyl substituent (aromatic protons at δ 7.2–7.4 ppm).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.79 Å) .
- Elemental Analysis : Validate empirical formula (CHClNS) with <0.3% deviation .
Advanced Research Questions
Q. How can this compound serve as a versatile intermediate in synthesizing structurally diverse libraries for drug discovery?
- Applications :
- Alkylation Reactions : The chloromethyl group reacts with amines (e.g., dimethylamine) to form Mannich bases, useful in antimicrobial agent development .
- Ring Closure : React with thioureas to form bis-thiazole derivatives for kinase inhibition studies .
- Case Study : In a 2023 study, derivatives showed IC values of 1.2–8.7 µM against cancer cell lines when coupled with fluorophenyl groups .
Q. What strategies mitigate conflicting data in biological activity assays involving this compound?
- Troubleshooting :
- Purity Verification : Contaminants (e.g., unreacted starting materials) can skew results. Use preparative HPLC to isolate >99% pure batches.
- Solvent Effects : Activity discrepancies in DMSO vs. aqueous buffers may arise from solubility issues. Pre-solubilize in DMSO (<0.1% final concentration) .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to calibrate experimental conditions .
Q. How can computational modeling predict the reactivity and binding affinity of derivatives?
- In Silico Methods :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., EGFR kinase). The chloromethyl group’s electrophilicity enhances covalent binding to cysteine residues.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reaction barriers for nucleophilic substitutions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Considerations :
- Catalyst Loading : Use chiral catalysts (e.g., BINAP-Pd complexes) to retain enantioselectivity.
- Process Monitoring : Implement inline FTIR to track reaction progression and minimize byproducts.
- Crystallization : Opt for anti-solvent crystallization (e.g., water in ethanol) to enhance yield (up to 85%) and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
